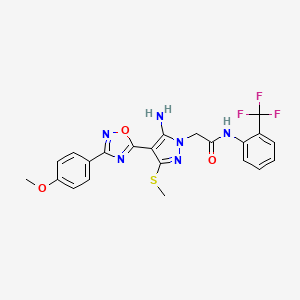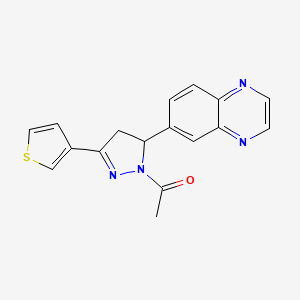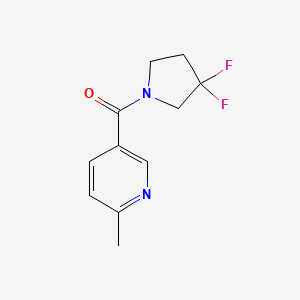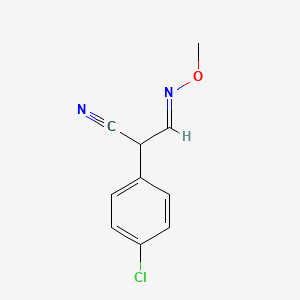
1-(2-Fluorobenzoyl)-3-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzoyl)-3-methylpiperazine is a chemical compound with the following structural formula: . It belongs to the class of thiosemicarbazide derivatives and exhibits interesting properties.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route is the reaction of 2-fluoro-5-formyl benzoic acid with 1-substituted piperazine. This leads to the formation of 1-(substituent)-4-[5-(3-oxo-3H-isobenzofuran-1-yl-methylene)-2-fluorobenzoyl]piperazine . Further variations in substituents can impact the compound’s properties.
Molecular Structure Analysis
In the gas phase, this compound exists as two stable non-planar conformers: anti and gauche. The anti conformer is energetically favored. The molecule deviates from full planarity due to the ortho halogen atomic size . This structural information is crucial for understanding its behavior.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthetic Methodologies and Intermediate Uses
- The development of efficient synthetic methodologies for related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluoro-substituted benzoyl derivatives in pharmaceutical and organic chemistry. These methodologies are crucial for the manufacture of non-steroidal anti-inflammatory drugs and other therapeutic agents, indicating the role of similar compounds like 1-(2-Fluorobenzoyl)-3-methylpiperazine in drug synthesis and design (Qiu et al., 2009).
DNA Interaction Studies
- Compounds with structural similarities, such as Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This interaction makes them useful tools in molecular biology for chromosome and nuclear staining, and as a starting point for rational drug design, suggesting potential research applications for this compound in studying DNA interactions and designing novel therapeutics (Issar & Kakkar, 2013).
Pharmacological and Toxicological Evaluations
- The evaluation of pharmacological and toxicological profiles of phenylpiperazine derivatives, including their metabolism, disposition, and potential for N-dealkylation, provides insights into the medicinal chemistry applications of piperazine derivatives. Such studies are essential for understanding the therapeutic potential, safety, and drug interaction profiles of new compounds in this class, including this compound (Caccia, 2007).
Antimicrobial and Preservative Applications
- Research on parabens, including methyl and propyl parabens, as preservatives in pharmaceuticals, cosmetics, and food products due to their antimicrobial properties, highlights the importance of evaluating the safety, efficacy, and environmental impact of similar compounds. This research informs the potential use of this compound in similar applications, provided its safety profile and efficacy as an antimicrobial agent are established (Soni et al., 2001; Soni et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-fluorophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHPVAUNKWEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)

![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)


![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2976697.png)
amino]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2976701.png)
![4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether](/img/structure/B2976702.png)
